molecular formula C6H4Br2OS B429094 1-(3,5-Dibromothiophen-2-yl)ethanone CAS No. 80775-52-6

1-(3,5-Dibromothiophen-2-yl)ethanone

Cat. No. B429094
CAS RN: 80775-52-6
M. Wt: 283.97g/mol
InChI Key: VWXIWFCXVFGRMY-UHFFFAOYSA-N
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Description

1-(3,5-Dibromothiophen-2-yl)ethanone is a chemical compound with the molecular formula C6H4Br2OS . It has a molecular weight of 283.97 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-(3,5-Dibromothiophen-2-yl)ethanone consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with two bromine atoms attached at the 3rd and 5th positions, and an ethanone group attached at the 1st position .


Physical And Chemical Properties Analysis

1-(3,5-Dibromothiophen-2-yl)ethanone is a solid under normal conditions . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Antimicrobial Activity : Heterocyclic compounds, including those similar to 1-(3,5-Dibromothiophen-2-yl)ethanone, are used as building blocks in pharmaceuticals, showing potential in antimicrobial activities (Wanjari, 2020).

  • Vibrational and UV/Vis Spectroscopy : The vibrational and electronic properties of related compounds have been studied, suggesting their potential in spectroscopic applications (Rao et al., 2018).

  • Biocidal Properties : Fluoro-boron complexes, synthesized using related compounds, exhibit significant biocidal properties, indicating potential applications in fungicide and bactericide development (Saxena & Singh, 1994).

  • Molecular Docking Study : Studies on molecular structure, vibrational spectra, and molecular docking of similar compounds suggest their potential in drug development, particularly as inhibitors against certain proteins (ShanaParveen et al., 2016).

  • Photochemical Study : Photochemical studies of related compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, provide insights into their potential applications in photochemistry and photobiology (Castellan et al., 1990).

  • Synthesis of Novel Derivatives : The synthesis of novel derivatives with various bioactivities, such as antimicrobial, antifungal, and antitubercular properties, shows the versatility of 1-(3,5-Dibromothiophen-2-yl)ethanone in drug discovery (Bhoot et al., 2011).

  • Cytotoxic Effects : Research on derivatives of similar compounds has revealed their potential cytotoxic effects against various cancer cell lines, indicating their potential in cancer research and therapy (Alagöz et al., 2021).

Safety and Hazards

1-(3,5-Dibromothiophen-2-yl)ethanone is used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety, risk, and hazard information, as well as Material Safety Data Sheets (MSDS), can be requested from the supplier .

properties

IUPAC Name

1-(3,5-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIWFCXVFGRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dibromothiophen-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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